Diethyl isocyanomethylphosphonate

Catalog No.
S1896685
CAS No.
41003-94-5
M.F
C6H12NO3P
M. Wt
177.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl isocyanomethylphosphonate

CAS Number

41003-94-5

Product Name

Diethyl isocyanomethylphosphonate

IUPAC Name

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

InChI

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3

InChI Key

ICURVXBGGDVHDT-UHFFFAOYSA-N

SMILES

CCOP(=O)(C[N+]#[C-])OCC

Canonical SMILES

CCOP(=O)(C[N+]#[C-])OCC

Organic Synthesis and Functionalization

DEICP serves as a valuable building block for synthesizing various organic molecules. Its isocyanide functionality (N=C-) allows for efficient coupling reactions with other organic compounds. Researchers utilize DEICP in the synthesis of:

  • Peptides and Proteins: The isocyanide group in DEICP can react with amines present in amino acids, facilitating the formation of peptide bonds. This property makes DEICP useful in peptide and protein synthesis ()
  • Heterocycles: DEICP can participate in cyclization reactions to form heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles are vital components in many drugs and functional materials ()

Medicinal Chemistry

The potential biological activity of DEICP derivatives has piqued the interest of medicinal chemists. Researchers are exploring the development of DEICP-based molecules for various therapeutic applications, including:

  • Antimicrobial Agents: Studies suggest that certain DEICP derivatives exhibit antimicrobial properties. Researchers are investigating their potential as novel antibiotics ()
  • Enzyme Inhibitors: The reactive functionalities of DEICP can potentially target and inhibit specific enzymes involved in disease processes. This makes DEICP a promising candidate for the development of enzyme inhibitors for therapeutic purposes ()

Diethyl isocyanomethylphosphonate is a phosphonate compound with the molecular formula C6H12NO3PC_6H_{12}NO_3P. It features an isocyanomethyl group, which contributes to its reactivity and utility in organic synthesis. The compound is characterized by its phosphorus atom bonded to two ethyl groups, a carbonyl group, and a nitrogen atom from the isocyanide functional group. This structure endows it with unique properties that make it valuable in various

  • Cycloaddition Reactions: It has been involved in diastereoselective [3 + 2] cycloaddition reactions, particularly with maleimides, leading to the formation of bicyclic α-iminophosphonates .
  • Nucleophilic Reactions: The compound reacts with acyl chlorides to form α-ketoimidoyl chlorides. These products can further react with triethylamine to yield new compounds .
  • Copper-Catalyzed Reactions: It serves as a reactant in copper-catalyzed cycloaddition reactions, showcasing versatility in synthetic chemistry .

The synthesis of diethyl isocyanomethylphosphonate can be achieved through various methods:

  • Phosphorylation: The reaction of diethyl phosphite with isocyanomethyl chloride can yield diethyl isocyanomethylphosphonate.
  • Cycloaddition: Utilizing silver catalysts can facilitate the [3 + 2] cycloaddition reactions that incorporate this compound into larger frameworks .
  • Nucleophilic Substitution: Reaction with suitable electrophiles such as acyl chlorides allows for the formation of derivatives that retain the core structure of diethyl isocyanomethylphosphonate .

Diethyl isocyanomethylphosphonate has several applications:

  • Synthetic Chemistry: It is widely used as a building block in organic synthesis due to its reactive functional groups.
  • Pharmaceutical Development: Its potential role as a prodrug for managing diabetes highlights its significance in medicinal chemistry.
  • Material Science: The compound may be explored for use in developing new materials or catalysts due to its unique chemical properties.

Studies on the interactions of diethyl isocyanomethylphosphonate have focused on its reactivity with various electrophiles and nucleophiles. The compound's ability to form stable intermediates during cycloaddition reactions makes it an interesting subject for further exploration in synthetic methodologies. Additionally, its biological interactions warrant further investigation to fully understand its pharmacological potential and safety profile.

Several compounds share structural or functional similarities with diethyl isocyanomethylphosphonate:

Compound NameStructure TypeUnique Features
Diethyl phosphonatePhosphonateLacks the isocyanide functionality
Methyl isocyanomethylphosphonatePhosphonateContains a methyl group instead of ethyl
Ethyl cyanoacetateEsterContains an ester group instead of phosphonate
Diisopropyl phosphitePhosphiteDifferent alkyl substituents

Diethyl isocyanomethylphosphonate stands out due to its unique combination of phosphorus chemistry and reactivity involving both isocyanide and phosphonate functionalities. This combination enhances its utility in synthetic applications compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl isocyanomethylphosphonate

Dates

Modify: 2023-08-16

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